molecular formula C10H12O3 B1618937 Methyl 3-hydroxy-2,5-dimethylbenzoate CAS No. 27023-04-7

Methyl 3-hydroxy-2,5-dimethylbenzoate

Cat. No.: B1618937
CAS No.: 27023-04-7
M. Wt: 180.2 g/mol
InChI Key: BTWZKTPNDUBFKQ-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-2,5-dimethylbenzoate (C₁₀H₁₂O₃) is a substituted benzoate ester characterized by a hydroxyl group at the 3-position and methyl groups at the 2- and 5-positions of the aromatic ring. This structural arrangement confers unique physicochemical properties, including solubility, acidity, and reactivity, which make it relevant in organic synthesis and pharmacological research.

Properties

CAS No.

27023-04-7

Molecular Formula

C10H12O3

Molecular Weight

180.2 g/mol

IUPAC Name

methyl 3-hydroxy-2,5-dimethylbenzoate

InChI

InChI=1S/C10H12O3/c1-6-4-8(10(12)13-3)7(2)9(11)5-6/h4-5,11H,1-3H3

InChI Key

BTWZKTPNDUBFKQ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)O)C)C(=O)OC

Canonical SMILES

CC1=CC(=C(C(=C1)O)C)C(=O)OC

Other CAS No.

27023-04-7

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural analogs of Methyl 3-hydroxy-2,5-dimethylbenzoate differ primarily in the positions of hydroxyl and methyl substituents, which significantly influence their chemical behavior and applications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Methyl-Substituted Hydroxybenzoates

Compound Name CAS Number Molecular Formula Substituent Positions Key Applications/Synthesis Insights Reference
This compound Not provided C₁₀H₁₂O₃ OH (3), CH₃ (2,5) Neuroinflammation research, dopamine receptor studies
Methyl 4-hydroxy-2,5-dimethylbenzoate 27023-05-8 C₁₀H₁₂O₃ OH (4), CH₃ (2,5) Neurotransmission, Alzheimer’s research
Methyl 3-hydroxy-2-methylbenzoate 55289-05-9 C₉H₁₀O₃ OH (3), CH₃ (2) Intermediate in organic synthesis
Methyl 4-hydroxy-2,6-dimethylbenzoate 83194-70-1 C₁₀H₁₂O₃ OH (4), CH₃ (2,6) Not explicitly stated; likely synthetic intermediate
Methyl 3-allyl-4,6-dihydroxy-2,5-dimethylbenzoate N/A C₁₃H₁₆O₅ OH (4,6), CH₃ (2,5), allyl (3) Meroterpenoid synthesis via Pd catalysis

Key Differences and Implications

Substituent Position Effects :

  • Acidity and Reactivity : The 3-hydroxy group in the target compound is less acidic than a 4-hydroxy isomer due to reduced resonance stabilization of the deprotonated form. This impacts its suitability in reactions requiring nucleophilic aromatic substitution .
  • Biological Activity : Methyl 4-hydroxy-2,5-dimethylbenzoate (CAS 27023-05-8) shows specificity in neuroinflammation pathways, whereas the 3-hydroxy analog’s activity may differ due to steric and electronic variations in receptor binding .

Synthetic Methods :

  • This compound derivatives, such as Methyl 3-allyl-4,6-dihydroxy-2,5-dimethylbenzoate (S3), are synthesized via palladium-catalyzed allylation, highlighting the versatility of transition-metal catalysis in modifying benzoate scaffolds .
  • In contrast, Methyl 2,5-dimethoxy-3-nitrobenzoate () is prepared via alkylation with dimethyl sulfate, a method applicable to hydroxy-to-methoxy conversions in related esters .

benzoxazolyl groups) affect protein-binding constants, a principle applicable to benzoate analogs .

Preparation Methods

Esterification of 3-Hydroxy-2,5-dimethylbenzoic Acid

This classical method involves refluxing the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds via nucleophilic attack of methanol on the carboxylic acid group, forming the methyl ester.

Typical procedure:

Step Conditions Details
Reactants 3-Hydroxy-2,5-dimethylbenzoic acid, Methanol Molar ratio often 1:10 (acid:methanol)
Catalyst Concentrated sulfuric acid 1-2 mL per 20 mL methanol
Temperature Reflux (~65-70 °C) Overnight (12-24 hours)
Work-up Wash with brine, extract with ethyl acetate Dry organic phase with MgSO4, concentrate under reduced pressure
Yield Typically >85% Yellow crystalline solid

Notes: The reaction requires careful control of temperature and acid concentration to avoid side reactions such as methylation of the phenolic hydroxyl group.

Hydroxylation of Methyl 2,5-Dimethylbenzoate

An alternative route involves selective hydroxylation at the 3-position of methyl 2,5-dimethylbenzoate. This can be achieved chemically or enzymatically.

  • Chemical hydroxylation: Using oxidizing agents such as selenium dioxide or transition metal catalysts under controlled conditions.
  • Biocatalytic hydroxylation: Utilizing microbial cultures or enzymes capable of regioselective hydroxylation, as described in related patent literature.

Biocatalytic Synthesis

According to patent CN111116370A, microbial fermentation and enzymatic hydroxylation can be employed for synthesizing hydroxy-substituted methyl benzoates. The process involves culturing specific microorganisms in a nutrient medium, followed by extraction and purification steps.

Step Conditions Details
Seed culture 28 °C, 220 rpm, 1-5 days Medium volume ~35 mL
Reaction solvent Dry DMF (Dimethylformamide) Concentration ~0.084 g/mL of substrate
Reaction temperature 40 °C Stirring under nitrogen atmosphere
Reagent addition Slow dropwise addition of methylating agent (e.g., chloromethane) Reaction time 85-120 min
Work-up Quench with ice water (5× reaction volume), extract with ethyl acetate (3×) Wash organic layer with saturated NaCl solution (3×), concentrate under reduced pressure below 45-60 °C
Drying 30-50 °C Obtain purified methyl hydroxy-dimethylbenzoate

This method emphasizes mild conditions, high selectivity, and environmentally friendly aspects.

Comparative Data Table of Preparation Methods

Method Reactants Catalyst/Conditions Reaction Time Yield (%) Purification Notes
Acid-Catalyzed Esterification 3-Hydroxy-2,5-dimethylbenzoic acid + Methanol Conc. H2SO4, reflux 12-24 h 85-95 Extraction, crystallization Classical, straightforward
Chemical Hydroxylation Methyl 2,5-dimethylbenzoate + Oxidant SeO2 or metal catalyst, heat 2-6 h 60-75 Chromatography Less regioselective, side products possible
Biocatalytic Hydroxylation Methyl 2,5-dimethylbenzoate + Microorganisms 28 °C, DMF solvent, N2 atmosphere 1-5 days culture + 1-2 h reaction 80-90 Extraction, drying Environmentally friendly, selective

Purification Techniques

Purification typically involves:

  • Liquid-liquid extraction with ethyl acetate or similar solvents.
  • Washing with brine or saturated sodium chloride solution to remove impurities.
  • Drying over anhydrous magnesium sulfate or sodium sulfate.
  • Concentration under reduced pressure at temperatures below 60 °C to avoid decomposition.
  • Crystallization from methanol or methanol-water mixtures to obtain pure crystalline product.

Research Findings and Optimization

  • Reaction temperature control is critical to maximize yield and minimize side reactions.
  • Use of inert atmosphere (nitrogen) during methylation steps prevents oxidation.
  • Slow addition of methylating agents improves selectivity.
  • Biocatalytic methods provide regioselectivity but require longer reaction times and careful culture maintenance.
  • Analytical methods such as HPLC and NMR are used to monitor reaction progress and confirm product purity.

Q & A

Q. What are the established synthetic routes for Methyl 3-hydroxy-2,5-dimethylbenzoate, and how do reaction conditions influence yield and purity?

this compound can be synthesized via esterification or substitution reactions. For example:

  • Esterification : Reacting 3-hydroxy-2,5-dimethylbenzoic acid with methanol in the presence of a catalyst (e.g., sulfuric acid) under reflux.
  • Selective Methylation : Using dimethyl sulfate and a base (e.g., K₂CO₃) to methylate the hydroxyl group, as demonstrated in analogous benzoate syntheses (e.g., Methyl 4-hydroxy-3,5-dimethylbenzoate) .
  • Optimization : Temperature control (35–80°C) and stoichiometric ratios (e.g., 1.1–1.6 equiv. of reagents) are critical to minimize side reactions like over-alkylation .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Key methods include:

  • ¹H/¹³C-NMR : To confirm substitution patterns (e.g., hydroxyl and methyl group positions) and ester functionality. For example, aromatic protons appear in the δ 6.5–7.5 ppm range, while methyl ester groups resonate near δ 3.8–3.9 ppm .
  • TLC/HPLC : For monitoring reaction progress and purity. A solvent system like 35% ethyl acetate in hexane (Rf ≈ 0.48) is effective for TLC .
  • Mass Spectrometry : To verify molecular weight (e.g., m/z 180.20 for Methyl 4-hydroxy-3,5-dimethylbenzoate analogs) .

Advanced Research Questions

Q. How does the hydroxyl group’s position (3- vs. 4-) on the benzene ring affect the compound’s reactivity and applications?

The 3-hydroxy substitution (vs. 4-hydroxy isomers) alters electronic and steric properties:

  • Reactivity : The 3-hydroxy group may participate in intramolecular hydrogen bonding, reducing nucleophilicity compared to 4-hydroxy analogs. This impacts reactions like ester hydrolysis or electrophilic aromatic substitution .
  • Applications : 3-hydroxy derivatives are less common in drug synthesis but may serve as intermediates for agrochemicals due to their unique substitution patterns .

Q. How can researchers resolve contradictions in reported synthetic yields or by-product profiles?

Discrepancies often arise from:

  • Catalyst Choice : Use of DIPEA (diisopropylethylamine) vs. weaker bases (e.g., K₂CO₃) can alter reaction efficiency. For instance, DIPEA improves nucleophilic substitution in triazine-based syntheses .
  • Purification Methods : Precipitation with solvents like LP (light petroleum) or recrystallization in methanol may reduce impurities .
  • Validation : Cross-referencing spectral data (NMR, IR) with literature ensures consistency .

Q. What mechanistic insights explain the compound’s potential biological activity?

While direct studies on this compound are limited, analogs suggest:

  • Hydrogen Bonding : The hydroxyl group may interact with enzyme active sites, as seen in Methyl 3-formamido-4-hydroxybenzoate’s role in proxymetacaine synthesis .
  • Metabolic Pathways : Similar compounds act as substrates for cytochrome P450 enzymes, influencing detoxification or bioactivation processes .

Q. What strategies optimize regioselectivity in derivatizing this compound?

Regioselective modifications require:

  • Protecting Groups : Temporarily blocking the hydroxyl group (e.g., using acetyl chloride) before functionalizing the ester or methyl groups .
  • Catalytic Systems : Palladium or copper catalysts for cross-coupling reactions at specific positions .
  • Computational Modeling : DFT calculations to predict reactive sites based on electron density maps .

Methodological Notes

  • Data Interpretation : Always compare experimental NMR shifts with computational predictions (e.g., PubChem data) to validate structural assignments .
  • Contradiction Mitigation : Reproduce published protocols (e.g., reflux times, reagent equivalents) precisely before modifying parameters .

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